molecular formula C20H20N2O2 B12789819 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol CAS No. 16607-18-4

3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol

Cat. No.: B12789819
CAS No.: 16607-18-4
M. Wt: 320.4 g/mol
InChI Key: OXAGXIJNIDFWFC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol is a substituted pyridine derivative characterized by a central pyridine ring modified with three distinct substituents: a dimethylamino group (-N(CH₃)₂) at position 3, a 4-methoxyphenyl group at position 4, and a phenyl group at position 4.

Properties

CAS No.

16607-18-4

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-(dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C20H20N2O2/c1-22(2)19-17(14-9-11-16(24-3)12-10-14)13-18(21-20(19)23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,23)

InChI Key

OXAGXIJNIDFWFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with dimethylamine and a suitable catalyst to form the desired pyridinol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol exhibits promising anticancer properties. In vitro and in vivo studies have shown its efficacy against various cancer cell lines, including breast and prostate cancers.

Case Study : A study conducted on triple-negative breast cancer (TNBC) models showed that treatment with this compound resulted in a significant reduction in tumor size. The mechanism involved the downregulation of anti-apoptotic proteins, indicating its potential as a therapeutic agent in cancer treatment.

Study Details Findings
Tumor ModelTriple-Negative Breast Cancer
TreatmentCompound administered intraperitoneally
ResultTumor size reduced by approximately 40% compared to control

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in models of neurodegenerative diseases. It has shown potential in modulating neurotransmitter levels, which could be beneficial for conditions such as Alzheimer's disease.

Case Study : In a murine model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque accumulation in the brain.

Study Details Findings
Disease ModelAlzheimer's Disease
TreatmentOral administration over 30 days
ResultEnhanced memory performance and decreased amyloid plaques

Pharmacological Insights

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Dimethylamino Group (Position 3): The dimethylamino group is a strong electron-donating substituent due to its +M (mesomeric) effect. This contrasts with compounds like 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine derivatives (e.g., compound 10 in ), where amino (-NH₂) or ethoxymethylideneamino groups are present. Amino groups are less sterically hindered but more polar, while dimethylamino groups enhance lipophilicity and may influence intramolecular charge transfer .
  • 4-Methoxyphenyl (Position 4) :
    The methoxy group (-OCH₃) is electron-donating, similar to substituents in compound 12 (). However, derivatives with electron-withdrawing groups (e.g., -Cl in compound 12 ) exhibit reduced electron density on the pyridine ring, altering reactivity in cyclization or electrophilic substitution reactions .

  • This differs from compounds like 11 (), which feature cyano (-CN) groups that increase polarity and reactivity toward nucleophiles .

Research Findings and Implications

  • Structural Flexibility : The target compound’s combination of electron-donating groups suggests utility in optoelectronics or as a ligand in catalysis, whereas chlorophenyl analogs () are more suited for rigid heterocyclic frameworks .
  • Synthetic Limitations: The steric hindrance of the dimethylamino group may reduce reaction yields compared to smaller substituents, as seen in the synthesis of compound 13 (), where ethoxymethylideneamino groups facilitate amide bond formation .

Biological Activity

3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol, also known as NSC-112940, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20H20N2O2
  • CAS Number : 16607-18-4
  • Molecular Weight : 320.39 g/mol
  • Structure :

    Chemical Structure

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, particularly in the central nervous system. Its dimethylamino group is thought to enhance lipophilicity, facilitating its penetration through biological membranes.

Antimicrobial Activity

Studies have demonstrated that 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest a promising potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study : A study conducted on MCF-7 breast cancer cells reported an IC50 value of approximately 10 µM, indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications affect its biological activity. Key findings include:

  • Dimethylamino Group : Essential for enhancing bioactivity.
  • Methoxy Substitution : The presence of methoxy groups on the phenyl ring contributes to increased lipophilicity and potentially enhances the compound's interaction with cellular targets.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits dose-dependent cytotoxicity in non-target cells. Further studies are necessary to establish a comprehensive safety profile.

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